[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone
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Overview
Description
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone is an organic compound that features a trifluoromethyl group and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone typically involves the reaction of 3-chloro-6-(trifluoromethyl)pyridine with phenylmethanone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with specific biological pathways in pests .
Mechanism of Action
The mechanism of action of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the pyridine ring facilitates its interaction with biological macromolecules. This compound can inhibit or activate specific pathways, leading to its desired effects .
Comparison with Similar Compounds
Similar Compounds
Fluazifop-butyl: Another trifluoromethyl-containing compound used as an herbicide.
Fluopicolide: A fungicide with a similar pyridine structure.
Haloxyfop-P-methyl: An herbicide with a trifluoromethyl group.
Uniqueness
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, bioavailability, and interaction with biological targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H7ClF3NO |
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Molecular Weight |
285.65 g/mol |
IUPAC Name |
[3-chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C13H7ClF3NO/c14-9-6-7-10(13(15,16)17)18-11(9)12(19)8-4-2-1-3-5-8/h1-7H |
InChI Key |
SCHLIOANEAMREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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